Product packaging for Domiphen(Cat. No.:CAS No. 13900-14-6)

Domiphen

カタログ番号: B077167
CAS番号: 13900-14-6
分子量: 334.6 g/mol
InChIキー: YXUPZGKORWTXID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Domiphen Bromide is a quaternary ammonium compound (quat) recognized for its potent surfactant and antimicrobial properties, making it a valuable reagent in diverse research fields. Its mechanism of action involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis, which is effective against a broad spectrum of bacteria and fungi. In microbiological research, this compound is extensively utilized as a disinfectant and preservative in cell culture media and laboratory solutions to prevent contamination. Furthermore, its surfactant characteristics are exploited in biochemistry and molecular biology for membrane protein solubilization and in the preparation of lipid vesicles. In pharmaceutical sciences, it serves as a model compound for studying the structure-activity relationships of cationic surfactants and their interactions with biological membranes. This reagent is provided strictly For Research Use Only and is an essential tool for investigators exploring antimicrobial mechanisms, membrane biophysics, and aseptic technique protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40NO+ B077167 Domiphen CAS No. 13900-14-6

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants.

CAS番号

13900-14-6

分子式

C22H40NO+

分子量

334.6 g/mol

IUPAC名

dodecyl-dimethyl-(2-phenoxyethyl)azanium

InChI

InChI=1S/C22H40NO/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/q+1

InChIキー

YXUPZGKORWTXID-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1

正規SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1

他のCAS番号

13900-14-6

同義語

domiphen
domiphen bromide
domiphen chloride
domiphen hydroxide

製品の起源

United States

準備方法

Stock Solution Preparation

This compound bromide’s formulation into stock solutions requires careful consideration of concentration and stability. GlpBio’s protocols recommend the following for aqueous solutions:

Table 2: Stock Solution Preparation Guidelines

Mass (mg)Volume for 1 mM (mL)
12.4128
50.4826
100.2413

For in vivo applications, a master solution in DMSO is diluted with PEG300 and Tween 80 to enhance bioavailability. Sequential solvent addition under vortexing ensures clarity and stability.

Electrospun Fiber Encapsulation

Electrospinning techniques enable this compound bromide’s incorporation into core-sheath fibers for controlled release. Using a 15 kV electric field, fibers spun from emulsions of polyvinylpyrrolidone (PVP) and dichloromethane achieve 85–92% drug entrapment. Release kinetics follow Fickian diffusion (n>0.5n > 0.5), with 80% release within 24 hours in proteinase K solutions.

Analytical Characterization in Preparation

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column and phosphate buffer (pH 3.0) resolves this compound bromide at 269 nm, achieving a retention time of 6.2 minutes. Method validation confirmed linearity (R2=0.999R^2 = 0.999) across 0.1–50 μg/mL, with a detection limit of 0.03 μg/mL.

Mass Spectrometry

LC–ESI–MS/MS with multiple reaction monitoring (MRM) quantifies this compound bromide in biological matrices. Derivatization with O-benzylhydroxylamine enhances sensitivity, enabling detection at 0.1 ng/mL in plasma.

Industrial Manufacturing Considerations

Scale-up challenges include:

  • Byproduct management : Unreacted dodecyl bromide (≤2%) is removed via activated carbon filtration.

  • Energy efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating.

  • Cost optimization : Recycling ethanol from crystallization steps lowers production costs by 15–20%.

Current Good Manufacturing Practice (cGMP) facilities utilize in-line PAT (Process Analytical Technology) sensors to monitor pH and conductivity during synthesis.

Recent Advances in Preparation Technologies

Nanoparticle Combinatorial Systems

Coating silver nanoparticles (AgNPs) with this compound bromide via sonochemical methods enhances antimicrobial efficacy. The 1:2 mass ratio of AgNPs:this compound achieves a synergistic effect (FIC index = 0.25), reducing biofilm formation by 90%.

Continuous Flow Synthesis

Microreactor systems operating at 120°C and 3 bar pressure improve yield to 94% with a residence time of 30 minutes, surpassing batch reactors .

作用機序

類似の化合物との比較

ドミフェン臭化物は、その特定の構造と抗菌作用により、他の第四級アンモニウム化合物の中でユニークです。類似の化合物には以下が含まれます。

    ベンザルコニウムクロリド: 同様の防腐作用を持つ別の第四級アンモニウム化合物。

    セチルピリジニウムクロリド: その抗菌作用のために、うがい薬やのど飴に使用されています。

    クロルヘキシジン: 医療や歯科で広く使用されている防腐剤.

ドミフェン臭化物は、幅広い微生物に対する有効性と、歯科用および局所用防腐剤における特定の用途により際立っています.

類似化合物との比較

Benzethonium Chloride

  • Structural Similarities: Both Domiphen and benzethonium chloride are QACs with a hydrophobic aromatic group (phenoxyethyl in this compound vs. benzyl in benzethonium) and a long alkyl chain .
  • HERG Channel Inhibition : Both compounds inhibit HERG channels in a voltage-dependent, concentration-dependent manner. However, this compound shows additional use-dependent inhibition, a feature shared with tetra-n-octylammonium bromide .
  • Applications : Benzethonium is primarily used as a disinfectant, while this compound has broader pharmaceutical applications, including antiseptics and antifungal combinations .

Cetrimonium Bromide

  • Structural Features: Cetrimonium has a single hexadecyl chain, whereas this compound has a dodecyl chain and a phenoxyethyl group .
  • Mechanistic Differences: Cetrimonium induces apoptosis in cancer cells and disrupts vacuolar ATPase pumps, while this compound’s HERG inhibition is 1,000-fold more potent (nanomolar vs. micromolar IC₅₀) .
  • Log P Values : this compound (log P ~4.2) is less hydrophobic than cetrimonium (log P ~5.1), affecting their tissue penetration and antimicrobial efficacy .

Thonzonium Bromide

  • Shared Quaternary Amine : Both contain a quaternary amine but differ in hydrophobic substituents (thonzonium has a thiophene ring) .
  • Clinical Use : Thonzonium enhances drug penetration in nasal formulations, whereas this compound is used for direct microbial killing .

Pharmacological and Toxicological Profiles

Table 1: Key Pharmacodynamic Comparisons

Compound HERG IC₅₀ (nM) Antifungal Synergy Log P Primary Applications
This compound bromide 9 Yes (with itraconazole) ~4.2 Antiseptic, antiplasmodial , HERG inhibitor
Benzethonium chloride 15 No ~3.8 Disinfectant, HERG inhibitor
Cetrimonium bromide >1,000 No ~5.1 Surfactant, anticancer
Thonzonium bromide Not reported No ~4.5 Drug penetration enhancer

Table 2: Stability and Formulation Comparisons

Compound Acid Stability Alkali Stability Thermal Stability Analytical Detection (HPLC)
This compound bromide Stable Degrades Stable Yes (215 nm)
Para-bromothis compound Stable Degrades Stable Not reported
Benzethonium chloride Stable Stable Moderate Yes (UV detection)

Mechanistic Divergences

HERG Channel Interaction

  • This compound vs. Benzethonium : Both bind to the HERG channel’s PAS domain via a positively charged amine and hydrophobic interactions. However, this compound’s use-dependent inhibition suggests preferential binding to activated/open channels, unlike benzethonium .
  • Tetra-n-octylammonium bromide: Shares use-dependency with this compound but lacks the phenoxyethyl group, reducing its membrane permeability .

Antifungal Synergy

This compound uniquely enhances itraconazole’s efficacy against A. fumigatus by:

Inhibiting drug efflux pumps, increasing intracellular itraconazole concentration .

Disrupting cell membrane integrity and redox homeostasis .

Causing cell wall thickening and structural loosening (observed via TEM) .
In contrast, cetrimonium and benzethonium lack documented synergy with azoles.

Metabolic Targets

Thonzonium and cetrimonium primarily affect eukaryotic cells (e.g., vacuolar ATPase, apoptosis) .

生物活性

Domiphen, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article delves into the mechanisms of action, synergistic effects with other antimicrobial agents, and its applications in treating infections caused by resistant strains of bacteria and fungi.

Overview of this compound

This compound bromide (DB) is primarily recognized for its antiseptic and disinfectant properties, functioning similarly to cationic surfactants. It is used in various formulations, including dental treatments and topical antifungal applications. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death.

1. Antifungal Activity

Recent studies have highlighted the potent antifungal activity of this compound when used in combination with other agents:

  • Combination with Itraconazole : Research demonstrated that the combination of this compound and itraconazole exhibited synergistic effects against Aspergillus fumigatus, particularly strains resistant to azole drugs. The study showed reduced expression of drug efflux-related genes and enhanced disruption of biofilms formed by the fungus .
  • Effect on Candida Biofilms : this compound has been identified as a potentiator for miconazole against Candida albicans biofilms, reducing viable biofilm cells significantly. The combination was effective against azole-resistant strains, indicating its potential in treating opportunistic fungal infections .

2. Antibacterial Activity

This compound also demonstrates significant antibacterial properties:

  • Colistin Potentiation : A study found that this compound could restore the efficacy of colistin against multidrug-resistant Gram-negative bacteria. The combination exhibited enhanced antibacterial and antibiofilm activities, improving survival rates in infected models .
  • Synergistic Effects with Allicin : The combination of allicin and this compound was effective in controlling biofilm formation by pathogenic microorganisms such as Staphylococcus aureus and E. coli. This combination reduced biofilm mass significantly, showcasing this compound's role in enhancing the efficacy of other antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : this compound disrupts microbial cell membranes, leading to increased permeability and eventual cell death.
  • Biofilm Disruption : It effectively removes biofilms formed by resistant strains, which are often challenging to treat with conventional antibiotics.
  • Gene Expression Modulation : this compound influences the expression of genes related to drug resistance and cellular integrity, enhancing the effectiveness of co-administered drugs like itraconazole .

Case Studies

  • In Vivo Efficacy : In a model using Galleria mellonella, larvae treated with a combination of this compound and itraconazole showed lower mortality rates when infected with A. fumigatus compared to controls. This suggests a promising therapeutic strategy for managing invasive aspergillosis caused by resistant strains .
  • Clinical Applications : A double-blind study involving patients with acute infectious dental diseases indicated that treatment with this compound significantly reduced pain and inflammation within two days, supporting its use as an effective therapeutic agent in clinical settings .

Comparative Data Table

Compound CombinationTarget OrganismEffectivenessStudy Reference
This compound + ItraconazoleA. fumigatusSynergistic antifungal effect
This compound + MiconazoleC. albicansReduced biofilm viability
This compound + ColistinMultidrug-resistant GNBRestored antibiotic efficacy
Allicin + this compoundS. aureus, E. coliSignificant biofilm reduction

Q & A

Q. What experimental methodologies are recommended for characterizing Domiphen’s biochemical properties and antimicrobial activity?

this compound’s biochemical properties, such as its cationic surfactant activity and quaternary ammonium structure, can be characterized using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) . For antimicrobial activity, standard assays include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests, performed via broth microdilution following Clinical and Laboratory Standards Institute (CLSI) guidelines. These tests should include controls for solvent effects and replicate measurements to ensure reproducibility .

Q. How should researchers design experiments to evaluate this compound’s efficacy against biofilm-forming pathogens?

Biofilm assays should employ methods like the MBEC (minimum biofilm eradication concentration) assay. For example, this compound’s efficacy against Acinetobacter baumannii or Candida albicans biofilms can be quantified using crystal violet staining to measure biomass reduction. Include positive controls (e.g., established antibiofilm agents) and validate results with confocal microscopy to visualize biofilm architecture disruption .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Dose-response curves should be modeled using nonlinear regression (e.g., four-parameter logistic equations) to calculate IC₅₀ or EC₅₀ values. Use tools like GraphPad Prism or R’s drc package. Report confidence intervals and apply ANOVA or Tukey’s post-hoc tests for multi-group comparisons. For synergistic studies, calculate fractional inhibitory concentration indices (FICI) with interpretations: FICI ≤ 0.5 = synergy; >0.5–4 = additive; >4 = antagonism .

Advanced Research Questions

Q. How can transcriptomic analysis elucidate the molecular mechanisms underlying this compound’s synergistic effects with AgNPs?

Transcriptomic workflows should include RNA sequencing of pathogen samples treated with this compound, AgNPs, and their combination. Key steps:

  • Extract RNA post-treatment (ensure triplicates for statistical power).
  • Map differentially expressed genes (DEGs) to pathways like oxidative stress response or metal ion homeostasis (e.g., copper transporters in Aspergillus fumigatus).
  • Validate findings with qPCR for critical DEGs (e.g., AFUB_095480, a copper-binding metalloreductase). Use protein-protein interaction (PPI) networks to identify hub genes driving synergy .

Q. What experimental strategies address contradictions in this compound’s efficacy across bacterial vs. fungal models?

Contradictions may arise from species-specific membrane composition (e.g., gram-negative vs. fungal cell walls). To resolve this:

  • Perform comparative lipidomics to assess this compound’s interaction with membrane phospholipids.
  • Use isogenic mutant strains (e.g., Candida with ergosterol biosynthesis defects) to test drug penetration barriers.
  • Incorporate checkerboard assays with membrane-disrupting agents (e.g., polymyxin B) to quantify combinatorial effects .

Q. How can researchers optimize combinatorial therapy protocols involving this compound to mitigate antimicrobial resistance (AMR)?

Employ adaptive laboratory evolution (ALE) to simulate resistance development under this compound monotherapy vs. combination therapy. Monitor resistance mutations via whole-genome sequencing. For translational relevance, use ex vivo models (e.g., human epithelial cell lines infected with AMR pathogens) to validate combinatorial efficacy while minimizing cytotoxicity .

Methodological Best Practices

Q. What quality control measures are critical in this compound-related experiments?

  • Purity verification : Use HPLC ≥98% purity thresholds, with batch-to-batch consistency checks .
  • Solvent controls : this compound’s surfactant properties may distort absorbance readings; include solvent-only controls in spectrophotometric assays .
  • Biofilm assay validation : Include negative controls (untreated biofilms) and standardize incubation times to prevent confounding from nutrient depletion .

Q. How should researchers document this compound studies for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols in supplements. Include:

  • Exact this compound concentrations, solvent details, and storage conditions.
  • Raw data for MIC/MBC assays (e.g., optical density values).
  • Code repositories for statistical/transcriptomic analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Domiphen
Reactant of Route 2
Reactant of Route 2
Domiphen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。